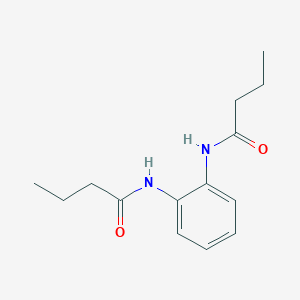
N-(2-BUTANAMIDOPHENYL)BUTANAMIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-1,2-phenylenedibutanamide: is an organic compound with the molecular formula C14H20N2O2 It is a derivative of butanamide, featuring a phenylene group linking two butanamide moieties
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-1,2-phenylenedibutanamide typically involves the reaction of 1,2-phenylenediamine with butanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
- Dissolve 1,2-phenylenediamine in an appropriate solvent like dichloromethane.
- Add triethylamine to the solution to act as a base.
- Slowly add butanoyl chloride to the mixture while maintaining a low temperature to control the reaction rate.
- Stir the reaction mixture for several hours until the reaction is complete.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of N,N’-1,2-phenylenedibutanamide may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
化学反応の分析
Types of Reactions: N,N’-1,2-phenylenedibutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen, where nucleophiles like alkyl halides can replace the hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Corresponding carboxylic acids.
Reduction: Amines.
Substitution: N-alkylated derivatives.
科学的研究の応用
N,N’-1,2-phenylenedibutanamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a model compound in biochemical assays.
Medicine: Research into its potential pharmacological properties is ongoing, with studies focusing on its possible use as a therapeutic agent.
Industry: It is utilized in the development of new materials, including polymers and resins, due to its ability to form stable amide linkages.
作用機序
The mechanism of action of N,N’-1,2-phenylenedibutanamide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. The pathways involved may include:
Enzyme Inhibition: The compound can inhibit the activity of certain enzymes by binding to their active sites.
Receptor Binding: It may interact with cellular receptors, altering signal transduction pathways.
Gene Expression: The compound can influence gene expression by interacting with transcription factors or other regulatory proteins.
類似化合物との比較
N,N’-1,2-phenylenedibutanamide can be compared with other similar compounds such as:
N,N’-1,2-phenylenedimethanamide: This compound has shorter alkyl chains, which may affect its reactivity and solubility.
N,N’-1,2-phenylenediacetamide: Featuring acetyl groups instead of butanoyl groups, this compound may exhibit different chemical properties and biological activities.
N,N’-1,2-phenylenedipropanamide: With propanoyl groups, this compound serves as an intermediate between the methanamide and butanamide derivatives in terms of chain length and properties.
The uniqueness of N,N’-1,2-phenylenedibutanamide lies in its specific structural configuration, which imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
特性
分子式 |
C14H20N2O2 |
|---|---|
分子量 |
248.32 g/mol |
IUPAC名 |
N-[2-(butanoylamino)phenyl]butanamide |
InChI |
InChI=1S/C14H20N2O2/c1-3-7-13(17)15-11-9-5-6-10-12(11)16-14(18)8-4-2/h5-6,9-10H,3-4,7-8H2,1-2H3,(H,15,17)(H,16,18) |
InChIキー |
GEMDYKDBNGRQOI-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=CC=CC=C1NC(=O)CCC |
正規SMILES |
CCCC(=O)NC1=CC=CC=C1NC(=O)CCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(4E)-5-oxo-3-phenyl-4-[[2-(trifluoromethyl)phenyl]hydrazinylidene]pyrazole-1-carbothioamide](/img/structure/B323885.png)
![(4E)-4-[(3,4-dichlorophenyl)hydrazinylidene]-5-oxo-3-phenylpyrazole-1-carbothioamide](/img/structure/B323886.png)
![(4E)-4-[[2-chloro-5-(trifluoromethyl)phenyl]hydrazinylidene]-3-methyl-5-oxopyrazole-1-carbothioamide](/img/structure/B323888.png)
![(4E)-4-[(2-chloro-4-nitrophenyl)hydrazinylidene]-3-methyl-5-oxopyrazole-1-carbothioamide](/img/structure/B323889.png)
![(4E)-4-[(2-methoxy-4-nitrophenyl)hydrazinylidene]-3-methyl-5-oxopyrazole-1-carbothioamide](/img/structure/B323890.png)
![N-(3-fluoro-4-methylphenyl)-N-(4-{[(3-fluoro-4-methylphenyl)imino]methyl}benzylidene)amine](/img/structure/B323896.png)


![2-(4-methoxyphenyl)-N'-[1-(4-oxocyclohexa-2,5-dien-1-ylidene)ethyl]acetohydrazide](/img/structure/B323902.png)
![4-hydroxy-N'-[4-(methylthio)benzylidene]benzohydrazide](/img/structure/B323904.png)
